

An In-depth Technical Guide to 1-(Isopropylsulfonyl)-2-nitrobenzene

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Compound of Interest

Compound Name: 1-(Isopropylsulfonyl)-2-nitrobenzene

Cat. No.: B1314106

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Abstract: This document provides a comprehensive technical overview of **1-(Isopropylsulfonyl)-2-nitrobenzene** (CAS No. 70415-86-0), a key intermediate in modern organic and pharmaceutical synthesis. It details the molecule's core functional groups, physicochemical properties, and characteristic reactivity. This guide includes a summary of its spectroscopic data, a detailed experimental protocol for its synthesis, and visual diagrams of its structure and synthetic pathway to support researchers, scientists, and professionals in drug development.

Introduction

1-(Isopropylsulfonyl)-2-nitrobenzene is a substituted aromatic compound that has gained prominence as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.^[1] Its molecular structure, featuring an ortho-positioned nitro group relative to an isopropylsulfonyl group, creates a unique electronic environment that governs its reactivity.^[1] This specific arrangement of functional groups makes it a valuable precursor for synthesizing various heterocyclic compounds and is notably used in the production of the anticancer agent Ceritinib.^[1] The presence of both a strong electron-withdrawing nitro group and a bulky isopropylsulfonyl group presents distinct challenges and opportunities in synthetic chemistry.^[1]

Core Functional Groups and Molecular Structure

The structure of **1-(Isopropylsulfonyl)-2-nitrobenzene** is defined by a benzene ring substituted with two key functional groups that dictate its chemical behavior.

- Isopropylsulfonyl Group (-SO₂CH(CH₃)₂): This group consists of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to an isopropyl group and the benzene ring. The sulfonyl group is strongly electron-withdrawing and can act as a directing group in certain reactions.^[1] It is known to be a versatile functional group that can participate in a wide range of chemical transformations.^{[2][3]}
- Nitro Group (-NO₂): As one of the most powerful electron-withdrawing groups, the nitro group significantly deactivates the aromatic ring towards electrophilic substitution. Its position ortho to the sulfonyl group enhances this effect. A key synthetic utility of the nitro group is its facile reduction to an amine (-NH₂), which opens pathways for numerous subsequent coupling reactions.^[1]
- Aromatic Ring (Benzene): The central phenyl ring serves as the scaffold for the functional groups. The combined electronic effects of the substituents make it susceptible to nucleophilic aromatic substitution, a key aspect of its reactivity.

Below is a diagram illustrating the molecular structure.

Caption: Molecular structure of **1-(Isopropylsulfonyl)-2-nitrobenzene**.

Physicochemical and Spectroscopic Data

The compound is typically a white to off-white solid at room temperature.^[4] A summary of its key physical and chemical properties is provided in the table below.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	70415-86-0	[4] [5]
Molecular Formula	C ₉ H ₁₁ NO ₄ S	[1] [5]
Molecular Weight	229.25 g/mol	[1] [5] [6]
Melting Point	59.5 °C	[4] [6]
Boiling Point (Predicted)	405.4 ± 37.0 °C	[4] [6]
Density (Predicted)	1.299 ± 0.06 g/cm ³	[4] [6]
Appearance	White to off-white solid	[4]
SMILES	CC(C)S(=O) (=O)C1=CC=CC=C1N(=O)=O	[1] [5]

| InChIKey | GBFWDLQEEMHXME-UHFFFAOYSA-N |[\[1\]](#) |

Spectroscopic Characterization: While a full experimental spectrum for this specific molecule is not publicly available, expected NMR chemical shifts can be inferred from the behavior of its constituent functional groups on a benzene ring.

- ¹H NMR: The aromatic protons would appear in the downfield region (typically 7.5-8.5 ppm). The strong electron-withdrawing effects of both the nitro and sulfonyl groups would cause significant deshielding. The proton ortho to the nitro group and meta to the sulfonyl group is expected to be the most downfield. The isopropyl group would show a characteristic septet for the CH proton and a doublet for the two CH₃ groups in the upfield region.
- ¹³C NMR: The aromatic carbons would show distinct signals, with the carbon atoms directly attached to the electron-withdrawing groups (ipso-carbons) being highly deshielded. For nitrobenzene, the ipso-carbon appears around 148 ppm, and similar deshielding is expected here.[\[7\]](#)

Reactivity and Synthetic Utility

The dual functional groups of **1-(Isopropylsulfonyl)-2-nitrobenzene** provide unique reactivity patterns.[\[1\]](#)

- Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard reducing agents (e.g., H_2 , Pd/C ; SnCl_2 , HCl). This transformation is fundamental to its role as a synthetic intermediate, as the resulting aniline derivative can undergo a vast array of subsequent reactions, including diazotization and amide bond formation.
- Nucleophilic Aromatic Substitution ($\text{S}_\text{n}\text{Ar}$): The powerful electron-withdrawing nature of the ortho-nitro and para-sulfonyl (in related compounds) groups activates the aromatic ring for $\text{S}_\text{n}\text{Ar}$ reactions. Halogens or other leaving groups on the ring can be displaced by nucleophiles.
- Reactions of the Sulfonyl Group: The sulfonyl group is generally stable but can act as a leaving group under specific transition-metal-catalyzed conditions.^[2] Its primary roles in this molecule are to activate the ring and to act as a steric and electronic directing group.^[1]

Experimental Protocols

Synthesis of 1-(Isopropylsulfonyl)-2-nitrobenzene

A common synthetic approach involves the oxidation of a corresponding thioether. A generalized, representative protocol is described below. This method is adapted from established procedures for synthesizing aryl sulfones from aryl thioethers.

Objective: To synthesize **1-(Isopropylsulfonyl)-2-nitrobenzene** from 1-(Isopropylthio)-2-nitrobenzene.

Materials:

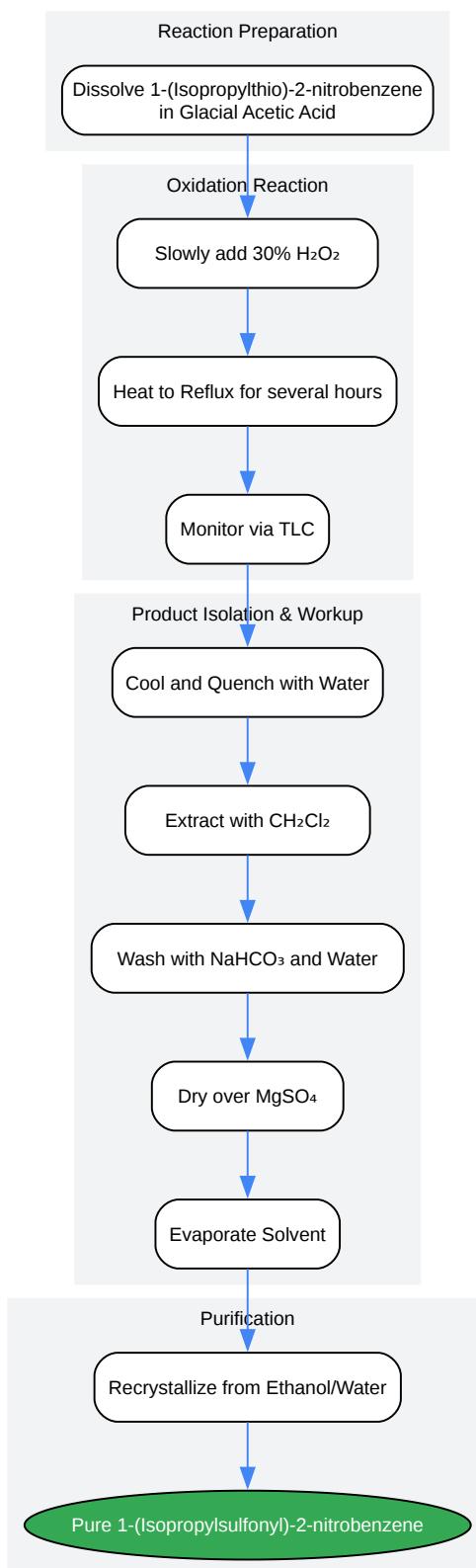
- 1-(Isopropylthio)-2-nitrobenzene
- Glacial Acetic Acid (CH_3COOH)
- Hydrogen Peroxide (H_2O_2 , 30% solution)
- Dichloromethane (CH_2Cl_2)
- Saturated Sodium Bicarbonate solution (NaHCO_3)
- Anhydrous Magnesium Sulfate (MgSO_4)

- Deionized Water

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(Isopropylthio)-2-nitrobenzene in glacial acetic acid.
- Oxidation: Slowly add a stoichiometric excess of 30% hydrogen peroxide to the solution at room temperature. The reaction is exothermic and the temperature should be monitored.
- Heating: After the initial addition, heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates the complete consumption of the starting material.
- Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water and dichloromethane.
- Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
- Neutralization: Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with deionized water.
- Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **1-(Isopropylsulfonyl)-2-nitrobenzene**.

The workflow for this synthesis is illustrated in the diagram below.

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Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

1-(Isopropylsulfonyl)-2-nitrobenzene is a strategically important molecule whose value is derived from the interplay of its nitro and isopropylsulfonyl functional groups. The electron-withdrawing properties of these groups and the potential for selective transformation, particularly the reduction of the nitro group, make it an indispensable intermediate in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries. This guide provides the foundational technical data required for its effective utilization in a research and development setting.

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References

- 1. Buy 1-(Isopropylsulfonyl)-2-nitrobenzene | 70415-86-0 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfones: new reagents in organocatalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. 1-(isopropylsulfonyl)-2-nitrobenzene | 70415-86-0 [amp.chemicalbook.com]
- 5. appchemical.com [appchemical.com]
- 6. 1-(isopropylsulfonyl)-2-nitrobenzene Eight Chongqing Chemdad Co. , Ltd [chemdad.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
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